DBCO-PEG1-NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

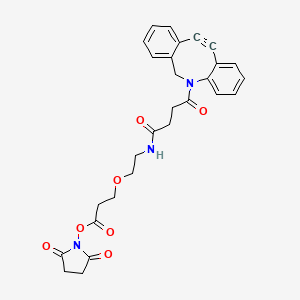

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZSBPFYBWRTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of DBCO-PEG1-NHS Ester

For researchers, scientists, and professionals engaged in drug development and bioconjugation, understanding the molecular architecture of crosslinking reagents is paramount. DBCO-PEG1-NHS ester is a bifunctional molecule expertly designed for copper-free click chemistry applications, enabling the precise and efficient labeling of biomolecules. This guide provides a detailed examination of its chemical structure, breaking down each functional component to elucidate its role in bioconjugation protocols.

Molecular Composition and Structural Breakdown

This compound is comprised of three critical chemical moieties: a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) unit, and a N-hydroxysuccinimide (NHS) ester. These components are covalently linked to form a linear heterobifunctional crosslinker.

The systematic name for this compound is 2,5-dioxopyrrolidin-1-yl 2-(2-((6-(dibenzo[b,f]azocin-5(6H)-yl)-6-oxohexyl)oxy)ethoxy)acetate. Its molecular formula is C31H29N3O7, and it has a molecular weight of approximately 567.58 g/mol .

A detailed breakdown of each component is as follows:

-

DBCO (Dibenzocyclooctyne) Moiety : This is the bioorthogonal reactive group that enables "click" functionality. The DBCO group is a strained alkyne, characterized by a cyclooctyne ring fused to two benzene rings. This ring strain is the driving force for its highly efficient and specific reaction with azide-containing molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.

-

PEG1 Linker : This refers to a short, hydrophilic spacer arm consisting of a single ethylene glycol unit (-O-CH2-CH2-O-). The primary functions of this PEG linker are to increase the overall hydrophilicity of the molecule, which can improve solubility in aqueous buffers, and to provide a flexible spacer that separates the DBCO group from the conjugated biomolecule. This separation can reduce steric hindrance and help maintain the biological activity of the labeled molecule.

-

NHS (N-hydroxysuccinimide) Ester : The NHS ester is a highly reactive functional group located at the terminus opposite the DBCO moiety. It is specifically designed to react with primary amine groups (-NH2), which are abundantly found in biomolecules on the side chains of lysine residues and at the N-terminus of proteins. The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, releasing the N-hydroxysuccinimide leaving group. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).

The overall structure facilitates a two-step conjugation strategy. First, the NHS ester is used to attach the DBCO group to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled biomolecule can be "clicked" to a second molecule that has been modified to contain an azide group.

Logical Relationship of Components

The logical workflow for a typical bioconjugation experiment using this compound involves the sequential reaction of its two functional ends. This process is outlined in the diagram below.

Caption: Workflow for two-step bioconjugation using this compound.

A Technical Guide to Copper-Free Click Chemistry: The Principle and Application of DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles, applications, and methodologies of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) reagents. This powerful bioorthogonal ligation technique has become an indispensable tool in chemical biology, drug development, and materials science for its efficiency, specificity, and biocompatibility.

Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-free click chemistry is fundamentally driven by a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][] This reaction is a type of [3+2] cycloaddition between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule, which forms a stable triazole linkage.[1][]

The key to this reaction is the high ring strain of the DBCO molecule.[] This intrinsic molecular tension significantly lowers the activation energy required for the cycloaddition to occur, allowing the reaction to proceed spontaneously and rapidly under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for a catalyst. The azide and DBCO functional groups are bioorthogonal, meaning they are abiotic and do not react with naturally occurring functional groups within complex biological systems, which ensures high specificity and minimizes side reactions.

The primary advantage of SPAAC over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the elimination of the cytotoxic copper catalyst. This makes SPAAC highly suitable for applications involving living cells and whole organisms, a critical requirement in modern drug development and in-vivo studies.

The DBCO Reagent: Advantages and Characteristics

Dibenzocyclooctyne (DBCO) has become one of the most prominent strained alkynes for SPAAC due to its high reactivity, stability, and commercial availability in various functionalized forms.

Key Advantages:

-

High Biocompatibility: The absence of a copper catalyst makes DBCO-based reactions non-toxic and ideal for live-cell imaging, in-vivo labeling, and therapeutic applications.

-

Fast Reaction Kinetics: The significant ring strain in DBCO results in rapid reaction rates with azides, enabling efficient conjugation even at low reactant concentrations.

-

High Specificity: The bioorthogonal nature of the DBCO and azide groups ensures that the reaction is highly selective, proceeding with minimal off-target labeling in complex biological mixtures.

-

Stable Conjugation: The resulting triazole bond is highly stable, resisting hydrolysis and enzymatic degradation, which ensures the integrity of the final conjugate.

-

Traceability: DBCO has a distinct UV absorbance at approximately 310 nm, which allows for the monitoring of the reaction progress and the quantification of DBCO incorporation into biomolecules.

The core mechanism involves the reaction of the strained alkyne in the DBCO ring with an azide to form a stable triazole product.

Quantitative Data: Reaction Kinetics and Stability

The efficiency of a SPAAC reaction is described by its second-order rate constant (k₂), with a higher value indicating a faster reaction. DBCO exhibits favorable kinetics compared to many other cyclooctynes.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |

| DBCO | ~0.1 - 1.0 | High reactivity due to significant ring strain; widely used. |

| BCN | ~0.14 | Good reactivity and higher stability in the presence of thiols compared to DBCO. |

| DIFO | ~0.076 | Difluorinated cyclooctyne with good reactivity. |

| OCT | ~2.4 x 10⁻³ | Simple, non-activated cyclooctyne with significantly lower reactivity. |

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.

While generally stable, the reactivity of DBCO can be compromised under certain conditions. For instance, it has shown moderate stability in immune phagocytes (36% degradation after 24 hours) and can be less stable than BCN in the presence of reducing agents like TCEP or thiols like glutathione.

Comparison: Copper-Free (SPAAC) vs. Copper-Catalyzed (CuAAC) Click Chemistry

The choice between SPAAC and CuAAC depends heavily on the application, particularly the tolerance of the system to copper.

Applications in Research and Drug Development

The biocompatibility and efficiency of DBCO-mediated SPAAC have led to its widespread adoption across various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise, site-specific attachment of cytotoxic drugs to antibodies. This results in more homogeneous ADC products with improved therapeutic windows and reduced off-target toxicity.

-

PROTACs Development: DBCO linkers are used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

-

Live-Cell Imaging and Labeling: Biomolecules can be metabolically labeled with azides (e.g., modified sugars incorporated into cell surface glycans) and subsequently visualized in living cells by "clicking" them with a DBCO-functionalized fluorophore.

-

Proteomics and Glycomics: SPAAC is used to enrich, identify, and quantify specific classes of proteins or glycans from complex biological samples.

-

Targeted Drug Delivery: Targeting ligands, such as peptides or antibodies, can be conjugated to drug-loaded nanoparticles using DBCO click chemistry to enhance drug accumulation at the site of action.

Experimental Protocols

Below is a generalized, two-stage protocol for the bioconjugation of a protein (e.g., an antibody) with an azide-modified molecule using a DBCO-NHS ester.

Protocol 1: Activation of Protein with DBCO-NHS Ester

This protocol describes the labeling of primary amines on a protein with a DBCO-NHS ester.

Materials:

-

Amine-containing protein (1-10 mg/mL in amine-free buffer like PBS, pH 7.4).

-

DBCO-NHS Ester (e.g., 10 mM stock solution in anhydrous DMSO).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting columns or dialysis equipment.

Procedure:

-

Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester DMSO stock solution to the protein solution. The final DMSO concentration should ideally be below 20%.

-

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.

-

Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis to obtain the purified DBCO-activated protein.

Protocol 2: SPAAC Ligation with Azide-Functionalized Molecule

This protocol details the reaction between the DBCO-activated protein and an azide-containing molecule.

Materials:

-

Purified DBCO-activated protein.

-

Azide-functionalized molecule (e.g., peptide, oligonucleotide, drug).

-

Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup: Mix the DBCO-activated protein with a 2 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C to allow the click reaction to proceed to completion.

-

Purification: Purify the final conjugate to remove any excess azide-molecule using an appropriate method such as size-exclusion chromatography (SEC), HPLC, or dialysis.

-

Validation and Storage: Analyze the final conjugate by SDS-PAGE to confirm a shift in molecular weight. Store the purified conjugate at 4°C or frozen at -20°C or -80°C.

References

DBCO-PEG1-NHS Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG1-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. Its structure, featuring a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables a two-step conjugation strategy. The NHS ester facilitates covalent bond formation with primary amines, such as those on lysine residues of proteins, while the DBCO group allows for copper-free click chemistry reactions with azide-containing molecules. This guide provides an in-depth analysis of the solubility and stability properties of this compound, critical parameters for its effective use in experimental and therapeutic applications.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₂₈H₂₇N₃O₇ |

| Molecular Weight | 517.53 g/mol |

| CAS Number | 2228857-34-7 |

| Purity | Typically ≥95% |

Solubility Properties

The solubility of this compound is a crucial factor in its handling and application. The presence of the hydrophobic DBCO group and the hydrophilic PEG spacer influences its solubility in various solvents.

Qualitative Solubility:

This compound is known to be soluble in common organic solvents.[1] The short PEG1 spacer provides some degree of hydrophilicity, but the overall molecule is largely considered water-insoluble.

Quantitative Solubility Data:

| Compound | Solvent | Reported Solubility |

| DBCO-PEG4-NHS ester | DMSO | 70 mg/mL (107.74 mM)[2], 79 mg/mL (121.6 mM)[3] |

| DBCO-NHS ester | DMSO | 50 mg/mL (124.25 mM)[4] |

Based on these values, it is reasonable to expect that this compound has a high solubility in DMSO, likely in the range of 50-80 mg/mL. It is also reported to be soluble in other organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[1]

Recommendations for Dissolving:

For most applications, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF to prepare a stock solution. This stock solution can then be added to an aqueous reaction mixture. It is important to use anhydrous solvents, as the NHS ester is susceptible to hydrolysis. When preparing stock solutions, sonication may be necessary to ensure complete dissolution. The final concentration of the organic solvent in the aqueous reaction should be kept low (typically under 10%) to avoid denaturation of proteins or other biomolecules.

Stability Properties

The stability of this compound is governed by the chemical reactivity of its two functional groups: the NHS ester and the DBCO group. Understanding the conditions that affect their stability is critical for successful conjugation.

NHS Ester Stability

The NHS ester is highly reactive towards primary amines but is also prone to hydrolysis in aqueous solutions, a competing reaction that can significantly reduce conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.

Effect of pH on NHS Ester Hydrolysis:

The rate of NHS ester hydrolysis increases significantly with increasing pH.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | < 10 minutes |

Storage of Stock Solutions:

To maintain the reactivity of the NHS ester, stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C and protected from moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Under these conditions, stock solutions can be stable for up to a month at -20°C and for several months at -80°C.

DBCO Group Stability

The DBCO group is generally stable under conditions typically used for bioconjugation. It is known to be stable in aqueous buffers with a pH range of 6 to 9. However, the strained alkyne can be susceptible to degradation under certain conditions.

Factors Affecting DBCO Stability:

-

Strong Acids: Exposure to strong acids can lead to the rearrangement and degradation of the DBCO ring.

-

Oxidizing Agents: The DBCO group can be sensitive to oxidation.

-

Thiols: While generally stable, prolonged exposure to high concentrations of thiols should be avoided.

-

Light and Moisture: For long-term storage of the solid compound, it is recommended to protect it from light and moisture.

A study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C.

Experimental Protocols

Protocol 1: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol allows for the indirect measurement of the NHS ester hydrolysis rate by quantifying the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers of different pH (e.g., phosphate buffer pH 7.0, borate buffer pH 8.5)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Initiate hydrolysis by diluting the stock solution into the desired aqueous buffer at a specific temperature to a final concentration suitable for UV-Vis analysis (e.g., 100 µM).

-

Immediately measure the absorbance at 260 nm at time zero (A₀).

-

Monitor the increase in absorbance at 260 nm over time (Aₜ) as the NHS is released.

-

Determine the absorbance at complete hydrolysis (A∞) by either waiting for the reaction to go to completion or by inducing rapid hydrolysis with a strong base (e.g., 0.1 M NaOH).

-

Calculate the concentration of hydrolyzed NHS ester at each time point.

-

Plot the concentration of the remaining active NHS ester versus time and fit the data to a first-order decay curve to determine the half-life.

Protocol 2: Analysis of DBCO Group Stability by HPLC

This protocol outlines a method to assess the stability of the DBCO group under various conditions by monitoring the disappearance of the parent compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

This compound

-

Aqueous buffers of different pH

-

Organic solvents (e.g., acetonitrile, methanol)

-

RP-HPLC system with a C18 column and a UV detector

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Incubate the compound in the desired aqueous buffer or solution under specific conditions (e.g., different pH, temperature, presence of other reagents).

-

At various time points, take an aliquot of the reaction mixture and quench any ongoing reaction (e.g., by acidification or freezing).

-

Analyze the samples by RP-HPLC. The DBCO group has a characteristic UV absorbance at approximately 309 nm, which can be used for detection.

-

Develop a suitable gradient elution method to separate the intact this compound from any degradation products.

-

Quantify the peak area of the intact compound at each time point.

-

Plot the percentage of the remaining intact compound against time to determine the degradation rate.

Visualizations

References

An In-depth Technical Guide to the Synthesis and Purity Analysis of DBCO-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Dibenzocyclooctyne-Polyethylene Glycol (1)-N-hydroxysuccinimide ester (DBCO-PEG1-NHS ester). This heterobifunctional linker is a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs). Its utility lies in the bioorthogonal reactivity of the DBCO group with azides via copper-free click chemistry and the reactivity of the NHS ester with primary amines.

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the corresponding carboxylic acid, DBCO-PEG1-acid, using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Scheme

The overall reaction involves the formation of a stable amide bond between the DBCO-PEG1-acid and NHS.

dot

Caption: Synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

DBCO-PEG1-acid

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve DBCO-PEG1-acid (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.

-

Addition of Reagents: To the stirred solution, add NHS (1.2 equivalents) followed by EDC·HCl (1.5 equivalents).

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the urea byproduct if DCM is used as the solvent. If DMF is used, the solvent can be removed under reduced pressure.

-

The crude product can be precipitated by adding the reaction mixture to cold anhydrous diethyl ether.

-

-

Purification: The crude product is then collected by filtration and washed with cold diethyl ether. Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

-

Drying and Storage: The purified this compound should be dried under vacuum and stored at -20°C under an inert atmosphere to prevent hydrolysis of the NHS ester.

| Parameter | Value |

| Starting Material | DBCO-PEG1-acid |

| Reagents | NHS, EDC·HCl |

| Solvent | Anhydrous DMF or DCM |

| Reaction Time | 4-12 hours |

| Temperature | Room Temperature |

| Purification | Precipitation, Column Chromatography |

Purity Analysis

The purity of the synthesized this compound should be assessed using a combination of chromatographic and spectroscopic techniques. A purity of ≥95% is generally required for bioconjugation applications.[1][2]

dot

Caption: Purity Analysis Workflow.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method to determine the purity of the final product.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 309 nm (characteristic absorbance for the DBCO group).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.

Data Interpretation: The purity is determined by the peak area percentage of the main product peak in the chromatogram.

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA |

| Detection | UV at 254 nm and 309 nm |

| Expected Purity | ≥95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Analysis: The spectrum should show characteristic peaks for the protons of the DBCO group, the PEG linker, and the NHS ester.

Expected Chemical Shifts (δ, ppm) in CDCl₃:

-

~7.2-7.5 ppm: Aromatic protons of the DBCO moiety.[3]

-

~3.6-3.8 ppm: Methylene protons of the PEG linker.[3]

-

~2.8 ppm: Singlet for the four protons of the succinimide ring of the NHS ester.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol:

-

Ionization Method: Electrospray Ionization (ESI) is commonly used.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound.

-

Expected Molecular Weight: The exact mass will depend on the isotopic composition. The average molecular weight is approximately 517.5 g/mol .[4]

| Technique | Purpose | Key Parameters |

| HPLC | Purity Assessment | C18 column, Water/ACN gradient, UV detection |

| ¹H NMR | Structural Confirmation | CDCl₃/DMSO-d₆, characteristic chemical shifts |

| MS (ESI) | Molecular Weight Confirmation | [M+H]⁺ or [M+Na]⁺ ion peak |

Application Context: PROTAC Mechanism

This compound is frequently used as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

dot

Caption: PROTAC Mechanism of Action.

This guide provides a foundational understanding of the synthesis and purity analysis of this compound. Researchers should note that the provided protocols are general and may require optimization based on specific laboratory conditions and available instrumentation.

References

DBCO-PEG1-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, enabling the covalent linkage of distinct biomolecules with high specificity. Among these, DBCO-PEG1-NHS ester has garnered significant attention for its capacity to seamlessly integrate two powerful bioorthogonal chemistries: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive dibenzocyclooctyne (DBCO) group. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualized workflows, to empower researchers in leveraging this versatile crosslinker for a range of applications, from antibody-drug conjugates (ADCs) to advanced surface modifications.

Core Properties and Mechanism of Action

This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties separated by a short polyethylene glycol (PEG1) spacer.[1] This structural design underpins its utility in two-step sequential conjugations, minimizing undesirable self-conjugation and polymerization often encountered with homobifunctional crosslinkers.[2][3]

The two key reactive groups are:

-

N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.

-

Dibenzocyclooctyne (DBCO): As a strained cyclooctyne, the DBCO group undergoes a highly efficient and specific reaction with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

The short PEG1 spacer offers a balance of providing sufficient distance to minimize steric hindrance between the conjugated molecules while maintaining a compact overall structure. The PEG moiety also enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting bioconjugate.

Quantitative Data for Reaction Optimization

The efficiency of bioconjugation with this compound is governed by the kinetics of both the NHS ester-amine reaction and the DBCO-azide SPAAC reaction. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values

The stability of the NHS ester is critical for efficient conjugation to primary amines. Hydrolysis is a competing reaction that inactivates the NHS ester. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 25 | 4-5 hours |

| 8.0 | 25 | 1 hour |

| 8.5 | 25 | ~30 minutes |

| 8.6 | 25 | 10 minutes |

| 9.0 | 25 | <10 minutes |

Note: Data is representative of typical NHS esters and may vary slightly for this compound.

Table 2: Second-Order Rate Constants for SPAAC Reactions of DBCO Derivatives

The kinetics of the SPAAC reaction are a key advantage of using DBCO. The second-order rate constant (k₂) is a measure of the reaction speed. DBCO derivatives generally exhibit fast reaction kinetics with azides.

| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 |

| Sulfo DBCO-amine | Model Azides | 0.27 - 1.22 |

Note: Reaction rates can be influenced by factors such as the specific azide, solvent, and temperature. The presence of a PEG linker can enhance reaction rates by reducing steric hindrance.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Antibody Conjugation with this compound and an Azide-Modified Payload

This protocol describes the preparation of an antibody-drug conjugate (ADC) in a two-step process.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)

-

Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Activation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Antibody Labeling with DBCO:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification of DBCO-Antibody:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

Purify the DBCO-labeled antibody from excess reagent and byproducts using SEC or another appropriate chromatography method.

-

-

SPAAC Reaction with Azide-Payload:

-

To the purified DBCO-antibody, add the azide-modified payload at a 1.5- to 5-fold molar excess over the antibody.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Final Purification and Characterization:

-

Purify the final antibody-payload conjugate using an appropriate chromatography method (e.g., SEC, HIC, or RP-HPLC) to remove unreacted payload.

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).

-

Protocol 2: Immobilization of Peptides onto an Amine-Functionalized Surface

This protocol details the covalent attachment of an azide-modified peptide to a surface for applications such as biosensors and microarrays.

Materials:

-

Amine-functionalized surface (e.g., glass slide, magnetic beads)

-

This compound

-

Anhydrous DMSO or DMF

-

Activation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Washing Buffer: PBST (PBS with 0.05% Tween-20)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Azide-modified peptide

-

Reaction Buffer for SPAAC: PBS, pH 7.4

Procedure:

-

Surface Preparation:

-

Wash the amine-functionalized surface with the Activation Buffer.

-

-

Surface Activation with this compound:

-

Prepare a 1-10 mM solution of this compound in anhydrous DMSO or DMF and then dilute to the desired final concentration in the Activation Buffer.

-

Incubate the surface with the this compound solution for 1-2 hours at room temperature.

-

-

Washing and Quenching:

-

Wash the surface thoroughly with the Washing Buffer to remove unreacted this compound.

-

Incubate the surface with the Quenching Buffer for 15-30 minutes to block any remaining active NHS esters.

-

Wash the surface again with the Washing Buffer and then with deionized water.

-

-

Immobilization of Azide-Peptide:

-

Dissolve the azide-modified peptide in the Reaction Buffer for SPAAC to the desired concentration.

-

Incubate the DBCO-functionalized surface with the peptide solution for 2-4 hours at room temperature or overnight at 4°C.

-

-

Final Washing:

-

Wash the surface extensively with the Washing Buffer to remove any non-covalently bound peptide.

-

The surface is now functionalized with the immobilized peptide.

-

Visualizing Workflows with Graphviz

To further clarify the experimental processes, the following diagrams were generated using Graphviz, adhering to the specified design constraints.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Workflow for Surface Immobilization of Peptides.

Conclusion

This compound stands out as a powerful and versatile heterobifunctional crosslinker, offering a streamlined approach to bioconjugation by combining the robustness of NHS ester chemistry with the bioorthogonality of copper-free click chemistry. By understanding the kinetics and optimizing reaction conditions, researchers can effectively utilize this reagent to construct complex and well-defined bioconjugates for a myriad of applications in research, diagnostics, and therapeutics. The detailed protocols and visualized workflows provided in this guide serve as a practical resource for scientists and drug development professionals to harness the full potential of this compound in their endeavors.

References

Technical Guide: DBCO-PEG1-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DBCO-PEG1-NHS ester, a key reagent in the field of bioconjugation. It details the physicochemical properties, experimental protocols for its use in antibody labeling, and a visual representation of the experimental workflow. This document is intended to equip researchers with the necessary information to effectively utilize this versatile linker in their drug development and research applications.

Core Properties of this compound

This compound is a heterobifunctional crosslinker composed of a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for highly specific and biocompatible conjugation to azide-containing molecules. The NHS ester group provides reactivity towards primary amines, such as those found on the side chains of lysine residues in proteins.

The quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 517.54 g/mol | [1][2] |

| Chemical Formula | C₂₈H₂₇N₃O₇ | [1][3][4] |

| Purity | ≥95% | |

| CAS Number | 2228857-34-7 | |

| Solubility | DMSO, DMF, DCM | |

| Storage | -20°C |

Experimental Protocol: Antibody Labeling with this compound

This protocol outlines a general procedure for the conjugation of this compound to an antibody, followed by a copper-free click chemistry reaction with an azide-containing molecule.

Part 1: Activation of Antibody with this compound

This initial step involves the reaction of the NHS ester with primary amines on the antibody to form a stable amide bond.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or other purification system (e.g., spin column, dialysis)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris, a buffer exchange is necessary.

-

This compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Activation Reaction: Add a 20-30 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 20% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

-

Quenching: To stop the reaction, add the quenching solution (e.g., 100 mM Tris) and incubate for an additional 15 minutes.

-

Purification: Remove excess, unreacted this compound using a desalting column or a similar purification method equilibrated with the desired reaction buffer for the next step.

Part 2: Copper-Free Click Chemistry Conjugation

This second step involves the reaction of the DBCO-activated antibody with a molecule containing an azide group.

Materials:

-

DBCO-activated antibody

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule.

-

Incubation: Incubate the reaction mixture overnight at 4°C. Alternatively, the reaction can be carried out for 2-4 hours at room temperature.

-

Purification: Purify the final antibody conjugate using an appropriate chromatography method such as size-exclusion or affinity chromatography to remove any unreacted azide-containing molecule.

-

Characterization: The final conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioconjugation process using this compound.

References

The Core Role of Dibenzocyclooctyne (DBCO) in Bioorthogonal Chemistry: A Technical Guide

Introduction to Bioorthogonal Chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This powerful concept has revolutionized the study of biomolecules in their natural environments. A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that enables the covalent ligation of molecules in complex biological settings.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it exceptionally suitable for live-cell imaging and in vivo applications.[1] At the heart of this reaction is a strained cyclooctyne, with dibenzocyclooctyne (DBCO) being a prominent and widely utilized reagent.[]

The Role and Advantages of the DBCO Group

Dibenzocyclooctyne (DBCO), also known as ADIBO, is a cyclic alkyne whose reactivity is dramatically enhanced by the ring strain imposed by the fusion of two benzene rings. This inherent molecular tension is the driving force behind its rapid and specific reaction with azide-functionalized molecules.

The key advantages of using the DBCO group in bioorthogonal reactions include:

-

High Reactivity and Fast Kinetics: The strained alkyne structure of DBCO significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, leading to fast reaction kinetics even at low concentrations. This allows for efficient labeling in biologically relevant timescales.

-

Biocompatibility: The most significant advantage of DBCO-mediated SPAAC is that it is a copper-free click chemistry reaction. This eliminates the issue of copper-induced cytotoxicity, making it ideal for applications in living cells and organisms.

-

High Specificity and Bioorthogonality: The DBCO group and the azide group are mutually reactive and do not participate in side reactions with naturally occurring functional groups found in biomolecules like proteins and nucleic acids. This ensures precise and specific labeling of the intended target.

-

Stability: Both DBCO and azide functional groups exhibit long-term stability on biomolecules prior to their reaction, allowing for flexible experimental design. The resulting triazole linkage formed after the reaction is also highly stable.

Quantitative Data Summary

The reaction kinetics of DBCO with various azide-containing molecules are a critical factor for experimental design. The efficiency is often described by the second-order rate constant (k₂).

| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | High reactivity, widely used for rapid conjugation. |

| Cyclooctyne (OCT) | Benzyl Azide | ~2.4 x 10⁻³ | Significantly less reactive than DBCO due to lower ring strain. |

| Bicyclononyne (BCN) | Benzyl Azide | Variable, generally slower than DBCO | Smaller and less hydrophobic than DBCO, which can be advantageous in certain applications. |

| ODIBO | Azide | 45 | An oxa-dibenzocyclooctyne with enhanced kinetics for efficient radiolabeling. |

Key Reaction Mechanisms and Workflows

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between DBCO and an azide proceeds via a concerted [3+2] cycloaddition mechanism. The high degree of ring strain in the DBCO molecule lowers the energy barrier for this reaction, allowing it to proceed spontaneously without the need for a catalyst. This forms a stable, covalent triazole linkage between the two molecules.

References

The Pivotal Role of Short PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1][2] This technical guide provides an in-depth exploration of the role of short, discrete PEG spacers in bioconjugation. Short PEG spacers, typically comprising 2 to 12 ethylene glycol units, offer a unique balance of hydrophilicity, flexibility, and defined length, making them a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[2][3] This document will delve into the quantitative impact of short PEGs on bioconjugate properties, provide detailed experimental protocols for their use, and visualize their role in key biological and synthetic processes.

Core Concepts: The Advantages of Short PEG Spacers

The incorporation of a short PEG spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

Enhanced Solubility and Stability: A primary benefit of PEG spacers is their ability to increase the hydrophilicity of the bioconjugate.[4] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG chain acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility and stability are critical for developing ADCs with higher drug-to-antibody ratios (DARs).

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established method for improving the pharmacokinetic profile of biotherapeutics. The hydrophilic PEG spacer creates a "hydration shell" around the conjugate, increasing its hydrodynamic size. This increased size reduces renal clearance, leading to a longer circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).

Reduced Immunogenicity: The protective hydration shell created by the PEG spacer can also mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an immune response against the conjugate. While PEG itself can be immunogenic, shorter PEG chains are generally associated with a lower risk of inducing anti-PEG antibodies compared to high molecular weight PEGs.

Precise Spatial Control and Reduced Steric Hindrance: The defined length of short, discrete PEG spacers provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. While very short linkers might not provide enough separation, an appropriately sized short PEG spacer can effectively mitigate steric hindrance.

Quantitative Impact of Short PEG Spacers

The decision to incorporate a short PEG spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length on various parameters.

| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | % Aggregate | Reference |

| No PEG | 7.2 | 8.5 | |

| PEG2 | 7.8 | 2.1 | |

| PEG4 | 7.9 | 1.5 | |

| PEG8 | 7.4 | 1.2 | |

| PEG12 | 6.8 | 1.1 | |

| Table 1: Effect of PEG Spacer Length on DAR and Aggregation of a Maytansinoid ADC. This table illustrates that short PEG spacers can enable higher DARs with significantly reduced aggregation compared to a non-PEGylated linker. |

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |

| No PEG | ~8.5 | 1.0x | |

| PEG4 | ~6.0 | 1.4x slower | |

| PEG8 | ~3.5 | 2.4x slower | |

| PEG12 | ~3.0 | 2.8x slower | |

| PEG24 | ~3.0 | 2.8x slower | |

| Table 2: Effect of PEG Linker Length on ADC Clearance. This data demonstrates a clear relationship between increasing PEG spacer length and slower plasma clearance, with a plateau observed around 8 PEG units. |

| PEG Linker Length (n) | IC50 (nM) | Reference |

| 2 | 3.1 ± 0.2 | |

| 3 | 3.9 ± 0.3 | |

| 4 | 5.4 ± 0.4 | |

| 6 | 5.8 ± 0.3 | |

| Table 3: Impact of Mini-PEG Spacer Length on Binding Affinity of a Bombesin Antagonist Analog. In this study, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity to the Gastrin-Releasing Peptide Receptor (GRPR). This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial. |

Experimental Protocols

The successful implementation of a short PEG spacer in bioconjugation relies on robust and well-defined experimental protocols. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (e.g., from cysteine residues).

Protocol 1: Conjugation of a Maleimide-PEGn-Linker to a Reduced Antibody

This protocol details the conjugation of a maleimide-functionalized short PEG linker to the free thiols generated from reducing interchain disulfide bonds on an antibody.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.4)

-

Reducing agent solution (e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP) in water)

-

Maleimide-PEGn-payload dissolved in an organic co-solvent like dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 10 mM N-ethylmaleimide (NEM) in DMSO)

-

Purification system (e.g., size-exclusion chromatography (SEC) column)

Methodology:

-

Antibody Reduction: To the antibody solution, add the TCEP solution to a final concentration of 1-2 mM. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Buffer Exchange (Optional but Recommended): Remove the excess reducing agent by buffer exchange into a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

-

Conjugation: Add the Maleimide-PEGn-payload solution to the reduced antibody solution. The molar excess of the linker-payload will depend on the desired DAR and should be optimized. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction: Add the quenching solution to cap any unreacted thiol groups on the antibody. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

-

Characterization: Characterize the final ADC for protein concentration (e.g., by A280 measurement), DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), and aggregation (e.g., by SEC).

Protocol 2: Conjugation of an NHS-Ester-PEGn-Linker to Antibody Lysine Residues

This protocol describes the conjugation of an amine-reactive short PEG linker to primary amines on an antibody.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.4-8.5)

-

NHS-Ester-PEGn-payload dissolved in an organic co-solvent like DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis or SEC column)

Methodology:

-

Reaction Setup: Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate).

-

Conjugation: Add the NHS-Ester-PEGn-payload solution to the antibody solution. The molar excess of the linker-payload should be optimized to achieve the desired DAR. Incubate the reaction mixture for 1-2 hours at room temperature.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the resulting ADC by dialysis against PBS at 4°C with several buffer changes or by using SEC.

-

Characterization: Characterize the final ADC for protein concentration, DAR, and aggregation as described in Protocol 1.

Visualizing the Role of Short PEG Spacers

Graphviz diagrams can effectively illustrate the role of short PEG spacers in complex biological and chemical processes.

Conclusion

The short PEG spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of short PEG spacers in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like short PEGs will be crucial in developing safer and more effective targeted therapies.

References

An In-Depth Technical Guide to DBCO-PEG1-NHS Ester for PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to DBCO-PEG1-NHS Ester in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[5]

The Role of Linkers in PROTAC Technology

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and composition of the linker dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an overly long linker can lead to an unstable ternary complex.

This compound: A Heterobifunctional Linker

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It comprises three key functional components:

-

Dibenzocyclooctyne (DBCO): This group enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bioorthogonal reaction.

-

PEG1 Spacer: A single polyethylene glycol unit provides hydrophilicity, which can improve the solubility of the PROTAC molecule. Its short length offers a degree of rigidity, which can be advantageous in optimizing the ternary complex formation.

-

N-hydroxysuccinimide (NHS) Ester: This moiety reacts efficiently with primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein or a ligand for the E3 ligase, to form a stable amide bond.

Advantages of a Short PEG Linker

The use of a short PEG linker like PEG1 in PROTAC design can offer several advantages:

-

Compactness: A short linker can lead to a more compact PROTAC molecule, which may have better cell permeability.

-

Reduced Flexibility: Compared to longer PEG chains, a PEG1 linker has less conformational flexibility, which can help in achieving a more defined and stable ternary complex.

-

Improved Physicochemical Properties: The PEG unit enhances hydrophilicity, which can mitigate the often-hydrophobic nature of the ligands and improve the overall solubility of the PROTAC.

Chemical Properties and Handling

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₂₇N₃O₇ |

| Molecular Weight | 517.53 g/mol |

| CAS Number | 2228857-34-7 |

| Appearance | Solid or oil |

| Purity | Typically ≥95% |

Solubility and Storage

This compound is soluble in common organic solvents such as DMSO and DMF. It is recommended to store the compound at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. Stock solutions should be prepared fresh before use.

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound is typically a two-step process that leverages the orthogonal reactivity of the NHS ester and the DBCO group.

Overview of the Synthetic Strategy

The general strategy involves first coupling the E3 ligase ligand (often containing a primary amine) to the this compound via an amide bond formation. The resulting intermediate, now functionalized with a DBCO group, is then reacted with the target protein ligand (functionalized with an azide) through a copper-free click chemistry reaction.

PROTAC Synthesis Workflow.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol describes the synthesis of a PROTAC where the E3 ligase ligand contains a primary amine and the POI ligand has an azide group.

Reagents and Materials:

-

E3 ligase ligand with a primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add this compound to the solution.

-

Add DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the DBCO-functionalized E3 ligase ligand.

Reagents and Materials:

-

DBCO-functionalized E3 ligase ligand (from Step 1) (1.0 eq)

-

POI ligand with an azide group (1.1 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the DBCO-functionalized E3 ligase ligand and the azide-functionalized POI ligand in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Quantitative Analysis of PROTAC Efficacy

Measuring Protein Degradation: Western Blotting

Western blotting is a standard technique to quantify the degradation of the target protein induced by a PROTAC. Key parameters determined from this analysis are the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and block non-specific binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.

Western Blot Workflow.

Assessing Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to monitor this interaction in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase

-

Transfection reagent

-

HaloTag® NanoBRET® 618 Ligand

-

NanoBRET® Nano-Glo® Substrate

-

PROTAC compound

-

White, opaque 96-well or 384-well plates

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

-

Assay Plate Preparation: Seed the transfected cells into the assay plates.

-

HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

-

Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and measure the donor and acceptor emission signals. The BRET ratio is calculated to quantify ternary complex formation.

Evaluating Target Ubiquitination

The ubiquitination of the target protein is the key event that marks it for proteasomal degradation. In-cell ubiquitination assays can be used to confirm that the PROTAC is effectively inducing this process.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

-

Antibody for immunoprecipitation of the target protein

-

Protein A/G beads

-

Antibody against ubiquitin

-

Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.

-

Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Signaling Pathways and Applications

PROTAC-Mediated Degradation of Target Proteins

PROTACs offer a powerful approach to target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins. By inducing their degradation, PROTACs can modulate signaling pathways implicated in various diseases, particularly cancer.

PROTAC Mechanism of Action.

Case Study: Targeting BET Bromodomain Proteins

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the design and synthesis of PROTACs. Its well-defined structure, with orthogonal reactivity and a short, hydrophilic PEG spacer, provides a powerful tool for researchers to systematically explore the impact of linker composition on PROTAC efficacy. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases.

References

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Step-by-Step Guide to Antibody-Drug Conjugate (ADC) Synthesis using DBCO-PEG1-NHS Ester

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs) utilizing a DBCO-PEG1-NHS ester linker. This method involves a two-stage process: the modification of an antibody with the this compound, followed by the conjugation of an azide-functionalized payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it a robust choice for creating stable ADCs.[1][2]

The this compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine residues on the antibody, to form stable amide bonds.[2][] The dibenzocyclooctyne (DBCO) group then allows for the specific and rapid conjugation of an azide-containing molecule, such as a cytotoxic drug.[4] The inclusion of a short polyethylene glycol (PEG) spacer can enhance the solubility and reduce aggregation of the final ADC.

Principle of the Method

The synthesis is a two-step process as illustrated below:

-

Antibody Modification: The NHS ester of the DBCO-PEG1-NHS linker reacts with primary amine groups (e.g., lysine residues) on the surface of the antibody, forming a stable amide bond and resulting in a DBCO-functionalized antibody.

-

Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The DBCO group undergoes a SPAAC reaction with the azide group on the payload, forming a stable triazole linkage and yielding the final ADC.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purpose | Storage |

| Monoclonal Antibody (mAb) | User-defined | Targeting moiety | 2-8°C or -20°C |

| This compound | Commercial Vendor | Heterobifunctional linker | -20°C, desiccated |

| Azide-modified Payload | User-defined | Cytotoxic agent | Per manufacturer's instructions |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for linker dissolution | Room Temperature, desiccated |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer | Room Temperature |

| 1 M Tris-HCl, pH 8.0 | Invitrogen | Quenching buffer | Room Temperature |

| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | Purification of modified antibody | Room Temperature |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and concentration | Room Temperature |

Equipment

-

UV-Vis Spectrophotometer

-

Incubator or temperature-controlled shaker

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

-

Chromatography system (e.g., SEC-HPLC, HIC-HPLC) for purification and analysis

Step 1: Antibody Modification with this compound

This protocol details the conjugation of the this compound to the antibody.

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or centrifugal filtration.

-

Remove any protein stabilizers like BSA or gelatin if present.

-

-

This compound Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Reaction Setup:

-

Add a 10-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

-

Gently mix the reaction by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of DBCO-functionalized Antibody:

-

Remove excess, unreacted this compound and the quenching agent using a desalting column or by dialysis against PBS.

-

The purified DBCO-functionalized antibody can be stored at 4°C for immediate use or at -20°C for longer-term storage. Note that the DBCO group may lose reactivity over time.

-

| Parameter | Recommended Value |

| Antibody Concentration | 1-10 mg/mL |

| Molar Excess of this compound | 10-20 fold |

| Reaction Solvent (final concentration) | <10% DMSO |

| Reaction Temperature | Room Temperature or on ice |

| Reaction Time | 30-60 minutes (RT) or 2 hours (on ice) |

| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 |

Step 2: Conjugation of Azide-Modified Payload via SPAAC

This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

-

Reaction Setup:

-

Add the azide-modified payload to the purified DBCO-antibody solution. A molar excess of 1.5 to 5-fold of the payload is recommended.

-

The reaction can be performed in PBS or another suitable non-amine, non-azide containing buffer.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by analytical chromatography.

-

-

Purification of the ADC:

-

Purify the resulting ADC from the unreacted payload and other impurities. Common methods include:

-

Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecule drugs and linkers.

-

Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different drug-to-antibody ratios (DARs).

-

Ultrafiltration/Diafiltration (UF/DF): Can be used for buffer exchange and removal of small molecule impurities.

-

-

ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

| Parameter | Analytical Method | Description |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC, Mass Spectrometry | Determines the average number of drug molecules conjugated to each antibody. |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Quantifies high molecular weight species (aggregates) and fragments. |

| Unconjugated Antibody | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | Measures the amount of antibody that has not been conjugated with the drug. |

| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated payload remaining in the final ADC product. |

| Potency | In vitro cell-based assays | Assesses the biological activity and cytotoxicity of the ADC on target cells. |

Visualization of the Workflow

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway Diagram

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes: Cell Surface Labeling with DBCO-PEG1-NHS Ester

Introduction

DBCO-PEG1-NHS ester is a bifunctional chemical tool designed for a two-step biomolecule labeling strategy. It is particularly useful for labeling cell surface proteins for applications in cell tracking, targeted drug delivery, and proteomic analysis. The molecule consists of three key components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (e.g., the side chains of lysine residues) on surface proteins.[1][2][3]

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly specific and efficient, catalyst-free bioorthogonal reactions with azide-containing molecules (a process known as Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[4][5]

-

Polyethylene Glycol (PEG) Linker: A short, hydrophilic spacer that improves water solubility and minimizes steric hindrance during the labeling process.

This two-step approach allows for the initial, general labeling of cell surface proteins with the DBCO handle, followed by the specific attachment of a variety of azide-modified molecules, such as fluorescent dyes, biotin, or therapeutic agents.

Principle of the Method

The labeling process occurs in two main stages. First, the NHS ester group of the this compound reacts with primary amines present on the N-terminus and lysine side chains of proteins exposed on the cell surface. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the cell surface being decorated with DBCO moieties. After washing away the excess reagent, the cells can be treated with a molecule of interest that has been modified with an azide group. The DBCO and azide groups undergo a rapid and highly specific "click" reaction, forming a stable triazole linkage without the need for a toxic copper catalyst.